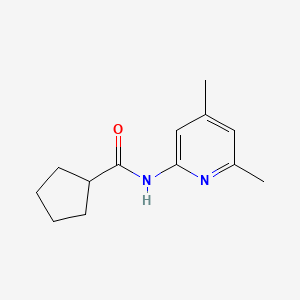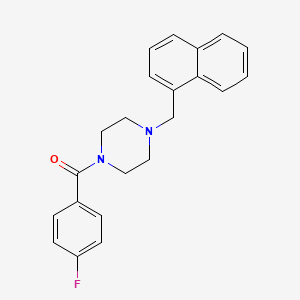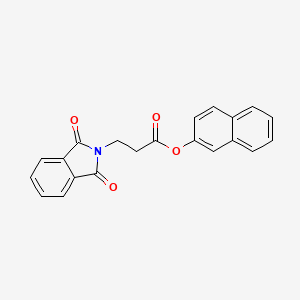
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various diseases such as anxiety, depression, and pain.
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide increases the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other tissues. This activation leads to the anxiolytic, antidepressant, and analgesic effects observed in preclinical studies.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase the levels of endocannabinoids in the brain and other tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn leads to the observed anxiolytic, antidepressant, and analgesic effects. N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide. One direction is the further exploration of its therapeutic potential in various diseases such as anxiety, depression, and pain. Another direction is the study of its effects on other physiological processes such as appetite regulation and immune function. Additionally, the development of more potent and long-lasting FAAH inhibitors may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide involves several steps. The initial step involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the amide. The amide is then treated with acetic anhydride and triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical studies for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. It has also been shown to have anti-inflammatory effects in vitro. These findings suggest that N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide may have potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10(2)14-12(8-9)15-13(16)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTQUQRPWYEEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)

![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)


![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)